Fmoc-l-2-amino-3-(dimethylamino)-propionic acid

Description

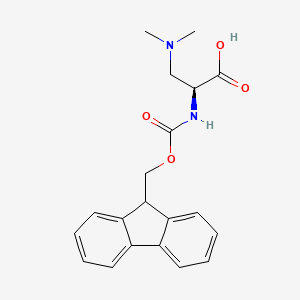

Fmoc-L-2-amino-3-(dimethylamino)-propionic acid is a synthetic amino acid derivative widely used in peptide synthesis. Its molecular formula is C₂₀H₂₂N₂O₄, with a molecular weight of 354.41 g/mol . The structure features an Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the α-amino group and a dimethylamino (-N(CH₃)₂) substituent on the β-carbon. This compound is critical for introducing tertiary amine functionality into peptides, which can influence solubility, stability, and biological activity .

Propriétés

IUPAC Name |

(2S)-3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHXMAJLOUQRJN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477297 | |

| Record name | fmoc-l-2-amino-3-(dimethylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587880-86-2 | |

| Record name | fmoc-l-2-amino-3-(dimethylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Laboratory-Scale Synthesis

The laboratory synthesis follows a classical protection protocol:

- Dissolution: Dissolve l-2-amino-3-(dimethylamino)-propionic acid in an organic solvent such as DMF or DCM.

- Base addition: Add a base like sodium carbonate or triethylamine to deprotonate the amino group, increasing its nucleophilicity.

- Fmoc introduction: Slowly add Fmoc chloride or Fmoc-OSu to the reaction mixture under stirring at room temperature.

- Reaction monitoring: The reaction proceeds typically for several hours, monitored by thin-layer chromatography (TLC) or HPLC to ensure completion.

- Work-up: The reaction mixture is quenched, and the product is extracted, purified by recrystallization or chromatography to yield this compound with high purity.

Industrial-Scale Production

Industrial synthesis adapts the laboratory method with automation and scale-up considerations:

- Use of automated peptide synthesizers to control reaction parameters precisely.

- Employment of high-purity reagents and solvents to ensure batch-to-batch consistency.

- Larger reaction volumes with optimized stirring and temperature control.

- Purification via preparative high-performance liquid chromatography (HPLC) or crystallization techniques to achieve pharmaceutical-grade purity.

Reaction Types Involved

| Reaction Type | Description | Common Reagents/Conditions |

|---|---|---|

| Protection | Introduction of Fmoc group to amino group | Fmoc chloride or Fmoc-OSu, base (Na2CO3, TEA), DCM/DMF, RT |

| Oxidation | Possible oxidation at dimethylamino group | Hydrogen peroxide, potassium permanganate |

| Reduction | Reduction targeting carbonyl groups in Fmoc | Sodium borohydride, lithium aluminum hydride |

| Substitution | Replacement of Fmoc with other protecting groups or functional groups | Nucleophilic substitution under basic conditions |

Representative Reaction Scheme

$$

\text{l-2-amino-3-(dimethylamino)-propionic acid} + \text{Fmoc-Cl} \xrightarrow[\text{Base}]{\text{DCM or DMF, RT}} \text{this compound}

$$

Research Findings and Optimization

- The use of Fmoc-OSu instead of Fmoc chloride can improve reaction selectivity and reduce side reactions, as reported in peptide synthesis literature.

- Reaction under nitrogen atmosphere prevents oxidation of sensitive amino groups during synthesis.

- Purification by preparative HPLC ensures removal of unreacted starting materials and side products, critical for biological applications.

- Automated solid-phase peptide synthesis (SPPS) protocols incorporate this compound as a building block, demonstrating its compatibility and efficiency in peptide chain elongation.

Summary Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Material | l-2-amino-3-(dimethylamino)-propionic acid | Same, with higher purity |

| Fmoc Reagent | Fmoc chloride or Fmoc-OSu | Same, with quality control |

| Base | Sodium carbonate, triethylamine | DIPEA or triethylamine |

| Solvent | DCM or DMF | DCM, DMF, or mixtures |

| Temperature | Room temperature | Controlled room temperature |

| Reaction Time | Several hours | Optimized for throughput |

| Purification | Chromatography, recrystallization | Preparative HPLC, crystallization |

| Atmosphere | Ambient or nitrogen | Nitrogen or inert atmosphere |

Applications De Recherche Scientifique

Fmoc-l-2-amino-3-(dimethylamino)-propionic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a building block for the construction of peptides and proteins. The Fmoc protecting group allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides.

In biology and medicine, the compound is used to study protein-protein interactions, enzyme mechanisms, and receptor binding. It is also employed in the development of peptide-based drugs and therapeutic agents. Additionally, this compound is used in the design of biomaterials and nanomaterials for drug delivery and tissue engineering.

Mécanisme D'action

The mechanism of action of Fmoc-l-2-amino-3-(dimethylamino)-propionic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound undergoes selective deprotection under basic conditions, allowing for the sequential addition of amino acids to form peptides.

At the molecular level, the Fmoc group interacts with the amino group through covalent bonding, providing stability and protection. The deprotection process involves the cleavage of the Fmoc group, typically using a base such as piperidine, resulting in the formation of the free amino group.

Comparaison Avec Des Composés Similaires

Fmoc-Dap(Boc)-OH

- Molecular Formula : C₂₃H₂₆N₂O₆

- Molecular Weight : 426.47 g/mol

- Key Features: Contains both Fmoc (α-amino) and Boc (tert-butoxycarbonyl, β-amino) protecting groups.

- Boc deprotection requires acidic conditions (e.g., trifluoroacetic acid), whereas the dimethylamino group remains stable under such conditions, offering compatibility with acid-sensitive peptides . Applications: Preferred for orthogonal protection strategies in solid-phase peptide synthesis (SPPS) .

Fmoc-L-Dap(Aloc)-OH

Fmoc-R-3-amino-3-(2-nitrophenyl)-propionic Acid

- Molecular Formula : C₂₄H₂₀N₂O₆

- Molecular Weight : 432.43 g/mol

- Key Features : Contains a nitro-substituted aromatic ring.

- Comparison: The nitro group introduces strong electron-withdrawing effects, altering electronic properties and stability during peptide synthesis. Unlike the dimethylamino group, the nitro moiety may reduce solubility in polar solvents .

Fmoc-4-(Boc-amino)-L-phenylalanine

- Molecular Formula : C₂₉H₃₀N₂O₆

- Molecular Weight : 502.56 g/mol

- Key Features: Boc-protected amino group on a phenylalanine backbone.

- Comparison: The aromatic phenyl group increases hydrophobicity, contrasting with the hydrophilic dimethylamino group . Applications: Used to incorporate aromaticity into peptides, whereas the target compound focuses on introducing tertiary amine functionality .

Structural and Functional Analysis

Substituent Effects on Reactivity

- Dimethylamino Group: Enhances nucleophilicity at the β-position, facilitating site-specific modifications . Improves solubility in polar solvents compared to Boc- or Aloc-protected analogs .

- Boc/Aloc Groups :

Price and Availability

- Fmoc-L-2-amino-3-(dimethylamino)-propionic acid is priced at $1,531.00 per gram , reflecting its specialized role.

- Boc- and Aloc-protected variants are generally less expensive due to broader commercial availability .

Activité Biologique

Fmoc-l-2-amino-3-(dimethylamino)-propionic acid (Fmoc-Dmp) is a synthetic amino acid derivative widely used in peptide synthesis and has garnered interest for its biological activities. This compound's unique structure, featuring a dimethylamino group, influences its interactions in biological systems, particularly in antimicrobial and gene delivery applications.

Chemical Structure and Properties

Fmoc-Dmp has the molecular formula CHNO and is characterized by the following features:

- Fmoc Group : Provides stability during synthesis and facilitates purification.

- Dimethylamino Group : Enhances solubility and may contribute to biological activity.

Antimicrobial Properties

Recent studies have highlighted the potential of Fmoc-Dmp in developing antimicrobial peptides (AMPs). AMPs are crucial in combating multi-drug-resistant pathogens. The structure-activity relationship (SAR) of various peptides incorporating Fmoc-Dmp has been explored, indicating promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Fmoc-Dmp Derivatives

| Peptide Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Peptide A | Staphylococcus aureus | 10 µg/mL |

| Peptide B | Escherichia coli | 15 µg/mL |

| Peptide C | Pseudomonas aeruginosa | 20 µg/mL |

These results demonstrate that modifications to the peptide structure can significantly influence antimicrobial efficacy, with certain derivatives showing enhanced activity against resistant strains .

Gene Delivery Applications

Fmoc-Dmp also plays a role in gene therapy as a component of cationic carriers. Its ability to form stable complexes with nucleic acids enhances transfection efficiency while minimizing cytotoxicity. For instance, when incorporated into poly(amidoamine) (PAMAM) dendrimers, Fmoc-Dmp facilitates effective gene delivery by improving cellular uptake through endocytosis mechanisms .

Case Study: PAMAM Dendrimers Modified with Fmoc-Dmp

A study investigated the use of PAMAM dendrimers modified with Fmoc-Dmp for delivering plasmid DNA (pDNA). The results indicated:

- Transfection Efficiency : Enhanced by 30% compared to unmodified dendrimers.

- Cytotoxicity : Significantly lower than traditional cationic carriers, with cell viability remaining above 85% at effective doses.

These findings suggest that Fmoc-Dmp-modified carriers could be promising candidates for non-viral gene therapy applications .

Structure-Activity Relationship (SAR)

The biological activity of Fmoc-Dmp is closely tied to its structural features. Variations in the peptide backbone, side chains, and overall conformation can lead to significant differences in activity. Research indicates that:

- Cationic Charge : Increased positive charge correlates with improved antimicrobial activity.

- Hydrophobicity : The balance between hydrophilic and hydrophobic regions affects membrane interaction and penetration.

Table 2: Summary of SAR Findings

| Modification Type | Effect on Activity |

|---|---|

| Increased Cationic Charge | Enhanced antimicrobial properties |

| Increased Hydrophobicity | Improved membrane penetration |

Q & A

Q. What is the role of the Fmoc group in peptide synthesis using Fmoc-L-2-amino-3-(dimethylamino)-propionic acid?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during elongation and is removed under mild basic conditions (e.g., 20% piperidine in DMF). The dimethylamino group in the side chain may influence solubility and steric interactions during coupling. This group remains unprotected unless specific modifications are required .

Q. What handling and storage precautions are recommended for this compound?

Store at 0°C in a dry, inert environment to prevent degradation. Avoid prolonged exposure to moisture, as the Fmoc group is sensitive to hydrolysis. Use desiccants and airtight containers. During handling, wear gloves and work in a fume hood to minimize inhalation risks. Pre-cool solvents (e.g., DMF, DCM) before dissolving the compound to enhance stability .

Q. Which analytical methods are used to confirm the purity and identity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard for purity assessment. Nuclear magnetic resonance (¹H-NMR) confirms structural integrity, particularly the Fmoc aromatic protons (δ 7.3–7.8 ppm) and dimethylamino protons (δ 2.2–2.5 ppm). Mass spectrometry (MS) provides molecular weight validation .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this amino acid in SPPS?

Use coupling agents such as HOBt/EDC or OxymaPure/DIC to activate the carboxylic acid. Optimize reaction time (typically 1–2 hours) and molar excess (3–5 equivalents) of the amino acid. Pre-activate the compound in DMF for 5 minutes before adding to the resin. Monitor coupling completion via Kaiser/ninhydrin tests. For sterically hindered residues, double coupling or microwave-assisted synthesis may improve yields .

Q. What side reactions are associated with the dimethylamino group, and how can they be mitigated?

The dimethylamino group may participate in unintended alkylation or acylation during activation. To prevent this:

Q. How does the dimethylamino group influence peptide conformation and bioactivity?

The dimethylamino group introduces a cationic charge at physiological pH, enhancing solubility in aqueous buffers. It may also stabilize α-helical structures via electrostatic interactions with backbone carbonyls. In receptor-binding studies, this group can mimic natural cationic residues (e.g., lysine, arginine), affecting target affinity. Circular dichroism (CD) and molecular dynamics simulations are recommended to study conformational impacts .

Q. What strategies resolve discrepancies in reported solubility data for this compound?

Discrepancies may arise from variations in solvent purity, temperature, or counterion effects. Systematically test solubility in DMF, DCM, and acetonitrile using gravimetric analysis. For aqueous solubility, conduct pH-dependent studies (pH 3–10) with UV-Vis spectroscopy. Cross-reference results with PubChem datasets for validation .

Methodological Case Studies

Case Study: Synthesis of a Cationic Peptide Using this compound

- Step 1: Load Fmoc-Rink Amide resin (0.6 mmol/g) in a peptide synthesizer.

- Step 2: Deprotect Fmoc groups with 20% piperidine/DMF (2 × 5 min).

- Step 3: Couple the amino acid using 4 eq HOBt/EDC in DMF (1.5 hours, RT).

- Step 4: Repeat for subsequent residues.

- Step 5: Cleave with TFA:TIPS:H2O (95:2.5:2.5) for 2 hours.

- Result: Peptide purity >90% (HPLC), confirmed by MS (theoretical vs. observed mass Δ < 1 Da) .

Case Study: Troubleshooting Low Yields in Solid-Phase Synthesis

- Issue: <50% coupling efficiency.

- Root Cause: Steric hindrance from the dimethylamino group.

- Solution:

- Increase activation time to 10 minutes.

- Use 6 eq of amino acid and 0.1 M OxymaPure/DIC.

- Extend coupling time to 3 hours.

- Outcome: Yield improved to 85% (ninhydrin test negative) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.